molecular formula C6H5Cl2NO B1201274 4-Amino-3,5-dichlorophenol CAS No. 26271-75-0

4-Amino-3,5-dichlorophenol

Cat. No.: B1201274
CAS No.: 26271-75-0
M. Wt: 178.01 g/mol
InChI Key: PEJIOEOCSJLAHT-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of phenol, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-Amino-3,5-dichlorophenol plays a role in various biochemical reactions, particularly in microbial degradation processes. It interacts with several enzymes, including chlorophenol hydroxylases and dehalogenases, which facilitate its breakdown. These enzymes catalyze the hydroxylation and dechlorination of this compound, leading to less toxic metabolites. The compound also interacts with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which help in conjugating and eliminating the compound from the cell .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in gene expression and cellular metabolism. In some cell types, this compound has been observed to cause cytotoxic effects, including cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular biomolecules. It binds to specific enzymes, inhibiting their activity and leading to the accumulation of toxic intermediates. For example, this compound can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under specific environmental factors such as light and temperature. Long-term exposure to this compound in in vitro studies has shown persistent oxidative stress and cellular damage. In in vivo studies, prolonged exposure can lead to chronic toxicity and organ-specific effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification. It is metabolized by enzymes such as chlorophenol hydroxylases and dehalogenases, which convert it into less toxic compounds. These metabolic pathways are crucial for the bioremediation of environments contaminated with chlorophenols. The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications. The activity of this compound can be modulated by its subcellular localization, influencing processes such as oxidative stress response and detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorophenol typically involves the chlorination of 4-aminophenol. The process includes the following steps:

    Chlorination: 4-Aminophenol is treated with chlorine gas in the presence of a catalyst, such as ferric chloride, to introduce chlorine atoms at the 3 and 5 positions on the benzene ring.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones or chlorinated quinones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenols or other derivatives.

Scientific Research Applications

4-Amino-3,5-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2,4-Dichlorophenol: Another dichlorinated phenol with different substitution patterns.

    3,5-Dichlorophenol: Lacks the amino group present in 4-Amino-3,5-dichlorophenol.

    4-Amino-2,6-dichlorophenol: Similar structure but with chlorine atoms at different positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dichloro groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-3,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJIOEOCSJLAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949136
Record name 4-Amino-3,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26271-75-0
Record name 3,5-Dichloro-1,4-aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026271750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3,5-DICHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IC21JC84D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 4-Amino-3,5-dichlorophenol is a degradation product of diclofenac. Does the presence of this compound in water impact the effectiveness of nanofiltration for water purification?

A1: Yes, the study found that this compound exhibits poor separation efficiency with the tested commercial nanofiltration membranes, regardless of the pH value or the presence of natural organic matter (NOM) []. This suggests that conventional nanofiltration may not be sufficient to remove this compound effectively during water treatment.

Q2: Can the removal of this compound during water treatment be improved?

A2: The research indicates that pre-ozonation of natural river water can enhance the retention of pollutants, potentially including this compound []. This suggests that combining ozonation with nanofiltration could be a more effective strategy for removing this diclofenac degradation product from water sources.

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